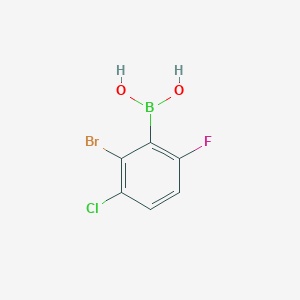

2-Bromo-3-chloro-6-fluorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-3-chloro-6-fluorophenylboronic acid is a chemical compound with the molecular formula C6H4BBrClFO2 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

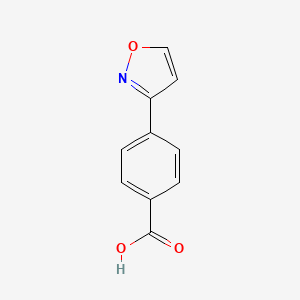

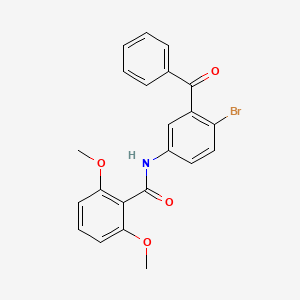

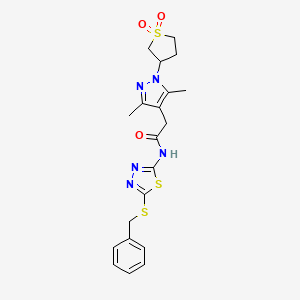

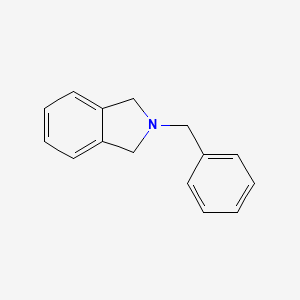

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-chloro-6-fluorophenylboronic acid consists of a phenyl ring substituted with bromo, chloro, and fluoro groups, and a boronic acid group . The InChI code for this compound is 1S/C6H4BBrClFO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,11-12H .Physical And Chemical Properties Analysis

2-Bromo-3-chloro-6-fluorophenylboronic acid has a molecular weight of 253.26 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 251.91603 g/mol . The topological polar surface area is 40.5 Ų .Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

Boronic acids are commonly used in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a type of reaction that forms carbon-carbon bonds and is widely used in the synthesis of complex organic compounds .

Catalysis

These compounds serve as catalysts in various chemical reactions due to their ability to form stable complexes with other substances .

Medicinal Chemistry

Boronic acids have applications in medicinal chemistry, where they are used in the synthesis of pharmaceuticals and as inhibitors for various enzymes .

Polymer and Optoelectronics Materials

They are also utilized in the development of materials for polymer and optoelectronic applications due to their unique properties .

Sensing Applications

Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their use in various sensing applications. These can be either homogeneous assays or heterogeneous detection methods .

Synthesis of Liquid Crystalline Compounds

Compounds similar to “2-Bromo-3-chloro-6-fluorophenylboronic acid” have been used to synthesize novel liquid crystalline materials, which have potential applications in displays and other electronic devices .

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Bromo-3-chloro-6-fluorophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of the boronic acid group with an electrophilic carbon center in another molecule .

Biochemical Pathways

Suzuki-miyaura cross-coupling reactions are widely used in the synthesis of biologically active compounds . Therefore, the compound could potentially influence a variety of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

The compound’s boronic acid group is known to be relatively stable and readily prepared, suggesting potential for good bioavailability .

Result of Action

The molecular and cellular effects of 2-Bromo-3-chloro-6-fluorophenylboronic acid are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of biologically active compounds .

Action Environment

The action, efficacy, and stability of 2-Bromo-3-chloro-6-fluorophenylboronic acid can be influenced by various environmental factors. For instance, Suzuki-Miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be effectively carried out in a variety of environments.

Safety and Hazards

The safety information for 2-Bromo-3-chloro-6-fluorophenylboronic acid indicates that it has the GHS07 pictogram. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements are also provided .

Eigenschaften

IUPAC Name |

(2-bromo-3-chloro-6-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrClFO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFAFMUNENKHDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)Cl)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2954170.png)

![4-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]methyl}benzoic acid](/img/structure/B2954171.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2954179.png)

![1-Fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2954184.png)

![7-(2-Chloropropanoyl)-2-methyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2954186.png)

![2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine](/img/structure/B2954188.png)

![3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic Acid](/img/structure/B2954189.png)